

Introduction to HIV-1 Maturation and its Inhibition

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Compound of Interest		
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The maturation of the human immunodeficiency virus type 1 (HIV-1) is a critical final step in its replication cycle, transforming newly budded, non-infectious viral particles into mature, infectious virions. This process is orchestrated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites. A key event in this cascade is the final cleavage of the spacer peptide 1 (SP1) from the C-terminus of the capsid protein (CA), allowing the CA proteins to reassemble into the characteristic conical core of the mature virus.

Maturation inhibitors (MIs) are a class of antiretroviral drugs that specifically target this process. [1] Unlike protease inhibitors, which block the active site of the viral protease, MIs bind to the Gag polyprotein itself, preventing the final, critical cleavage at the CA-SP1 junction.[2] This results in the production of virions with defective, immature cores, rendering them non-infectious and unable to propagate the infection.[3]

Mechanism of Action

The primary target of first and second-generation maturation inhibitors is the Gag polyprotein, specifically at the junction between the capsid (CA) and the spacer peptide 1 (SP1).

- Binding: The inhibitor binds to a pocket within the immature Gag lattice, stabilizing a six-helix bundle formed by the CA-SP1 region.[4][5]
- Inhibition of Cleavage: This binding event prevents the HIV-1 protease from accessing and cleaving the junction between CA and SP1.[1][2]



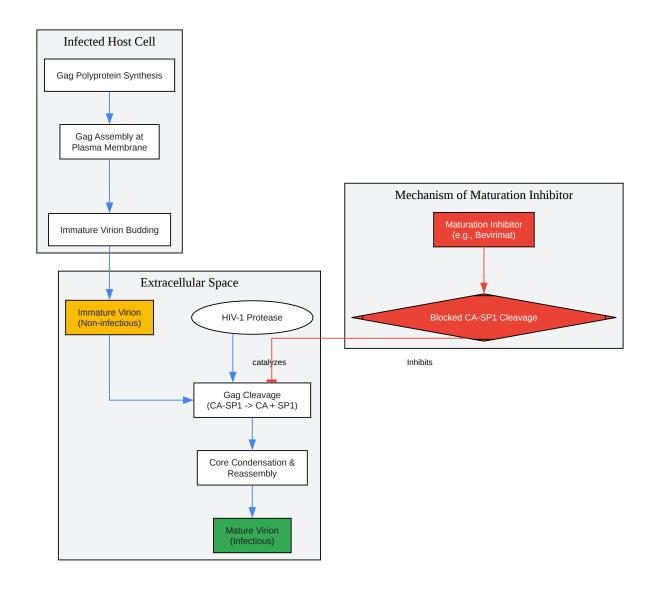




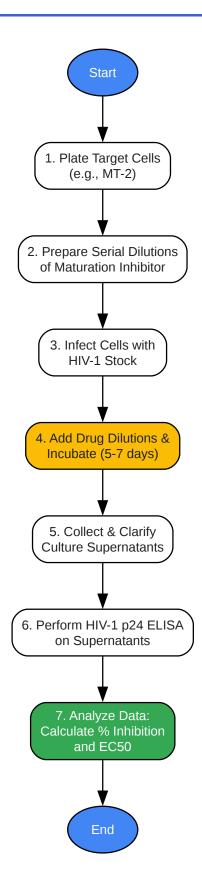
- Aberrant Virion Formation: The persistence of the CA-SP1 precursor disrupts the proper condensation and rearrangement of the viral core.[6][7]
- Non-Infectious Particles: The resulting virus particles are morphologically aberrant and non-infectious, effectively halting the viral life cycle at its terminal stage.[8]

The following diagram illustrates the HIV-1 maturation pathway and the point of intervention for maturation inhibitors.









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